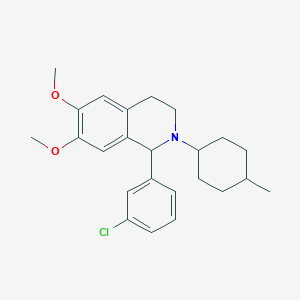![molecular formula C23H29NO6 B4924655 1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)
1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperidine derivative that has shown promising results in various studies related to neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate has been studied extensively for its potential applications in scientific research. It has shown promising results in various studies related to neuroscience, pharmacology, and biochemistry. This compound has been found to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. It has also been found to have an affinity for certain receptors such as the D2 dopamine receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. It has also been found to have an analgesic effect by reducing the activity of pain receptors in the brain. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high yields and purity, which makes it ideal for use in various scientific studies. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it in the lab.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate. One area of research could focus on its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research could focus on its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate involves the reaction of 1,4-dibromobutane with 3-phenoxyphenyl magnesium bromide, followed by the reaction of the resulting compound with piperidine. The final product is obtained by reacting the piperidine compound with oxalic acid. This method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
IUPAC Name |
oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-3-10-19(11-4-1)24-21-13-9-12-20(18-21)23-17-8-7-16-22-14-5-2-6-15-22;3-1(4)2(5)6/h1,3-4,9-13,18H,2,5-8,14-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZQVIFIVYURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-[4-(3-phenoxyphenoxy)butyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[2-(butyrylamino)-1,3-benzothiazol-6-yl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4924572.png)
![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
![17-(2-naphthyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4924622.png)

![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)


![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide]](/img/structure/B4924656.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)